4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one
Description
The compound 4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is a structurally complex molecule featuring a pyrrolidin-2-one core fused with a benzodiazole (benzimidazole) moiety. Key structural elements include:
- A 2-methylphenyl group at position 1 of the pyrrolidinone ring.
- A benzodiazole (benzimidazole) substituent at position 4, linked via a 2-hydroxypropyl chain to a 4-chloro-3-methylphenoxy group.
Properties
IUPAC Name |
4-[1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O3/c1-18-7-3-5-9-25(18)31-15-20(14-27(31)34)28-30-24-8-4-6-10-26(24)32(28)16-21(33)17-35-22-11-12-23(29)19(2)13-22/h3-13,20-21,33H,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWOWFZUACNMOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC(=C(C=C5)Cl)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzodiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxypropyl group: This step involves the reaction of the benzodiazole intermediate with an epoxide or a halohydrin under basic conditions.
Attachment of the chloromethylphenoxy group: This can be done via a nucleophilic substitution reaction using a suitable phenol derivative and a chloromethylating agent.
Formation of the pyrrolidinone ring: This final step involves the cyclization of the intermediate with a suitable amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzodiazole ring can be reduced to a benzodiazepine ring using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of benzodiazepine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Biology: It can be used as a probe to study biological processes involving benzodiazole and pyrrolidinone derivatives.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets would require further investigation through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table synthesizes data from structurally related compounds, focusing on substitutions, physicochemical properties, and synthetic yields:
Key Trends and Insights:
Substituent Effects on Yield :
- Electron-withdrawing groups (e.g., 3-trifluoromethylphenyl in Compound 25) correlate with lower synthetic yields (9%) due to steric and electronic challenges during cyclization .
- Halogens (e.g., 3-chlorophenyl in Compound 29) improve yields (47%) while maintaining reactivity for downstream modifications .
Thermal Stability :
- Compounds with alkyl chains (e.g., 4-propylphenyl in Compound 19) exhibit higher melting points (~248–250°C), suggesting enhanced intermolecular van der Waals interactions .
Structural Divergence: Benzimidazole-sulfonyl derivatives (e.g., Compound 3s/3t) show reduced crystallinity (mp 92–96°C) compared to pyrrolidinone-based analogs, likely due to conformational flexibility .
Pharmacophore Potential: The hydroxypropyl linker in the target compound and analogs (e.g., Compounds 25, 29) may facilitate hydrogen bonding with biological targets, a feature absent in sulfonyl- or pyrazole-based structures .
Biological Activity
The compound 4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, focusing on its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features multiple functional groups that contribute to its biological activity. The presence of the benzodiazole and pyrrolidinone rings suggests potential interactions with various biological targets.
- Molecular Formula: C27H25ClN3O
- Molecular Weight: 494.0 g/mol
- CAS Number: 1018125-44-4
Antimicrobial Activity
Research indicates that derivatives of benzodiazole compounds often exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results suggest a moderate to strong antibacterial effect, particularly against gram-positive bacteria like Staphylococcus aureus.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases.
Table 2: AChE Inhibition Activity
| Compound | IC50 (µM) |
|---|---|
| 4-{...} | 5.67 ± 0.02 |
| Standard (Donepezil) | 0.12 ± 0.01 |
The IC50 value indicates that while the compound is less potent than Donepezil, it still possesses significant inhibitory activity against AChE.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. The benzodiazole moiety is known for its role in modulating neurotransmitter systems, which may explain its neuroprotective effects. Additionally, the presence of the pyrrolidinone structure enhances its interaction with various biological targets due to its conformational flexibility.
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of similar compounds:
- Study on Antimicrobial Effects : A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that benzodiazole derivatives exhibited strong antibacterial activity against Salmonella typhi and Bacillus subtilis, supporting the findings related to our compound's antimicrobial properties .
- Neuroprotective Studies : Research conducted on related pyrrolidinone derivatives showed promising results in improving cognitive functions in animal models by inhibiting AChE, suggesting a potential therapeutic role in treating Alzheimer's disease .
- Urease Inhibition : Another study found that certain derivatives exhibited strong urease inhibition, which is relevant for treating conditions like peptic ulcers and kidney stones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
